molecular formula C5H9FS B13497546 3-(Fluoromethyl)cyclobutane-1-thiol

3-(Fluoromethyl)cyclobutane-1-thiol

Cat. No.: B13497546
M. Wt: 120.19 g/mol
InChI Key: GUVIQTQCLOOMSY-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a fluoromethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclobutane-1-thiol typically involves the introduction of a fluoromethyl group and a thiol group onto a cyclobutane ring. One common method involves the reaction of cyclobutyl halides with fluoromethylthiolate under suitable conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclobutane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative without the thiol group.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Cyclobutane derivatives.

    Substitution: Various substituted cyclobutane compounds depending on the nucleophile used.

Scientific Research Applications

3-(Fluoromethyl)cyclobutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluoromethyl group can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-thiol: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Chloromethyl)cyclobutane-1-thiol: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.

    3-(Bromomethyl)cyclobutane-1-thiol: Contains a bromomethyl group, which affects its chemical behavior compared to the fluoromethyl derivative.

Uniqueness

3-(Fluoromethyl)cyclobutane-1-thiol is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H9FS

Molecular Weight

120.19 g/mol

IUPAC Name

3-(fluoromethyl)cyclobutane-1-thiol

InChI

InChI=1S/C5H9FS/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2

InChI Key

GUVIQTQCLOOMSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S)CF

Origin of Product

United States

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